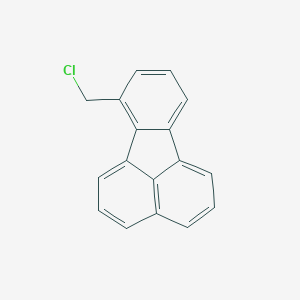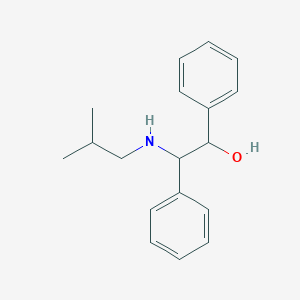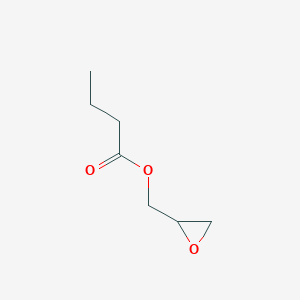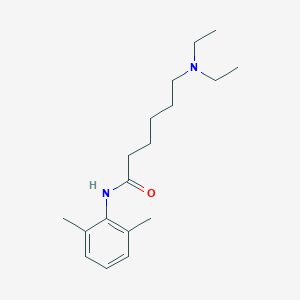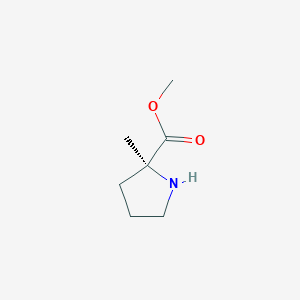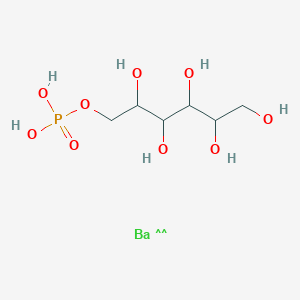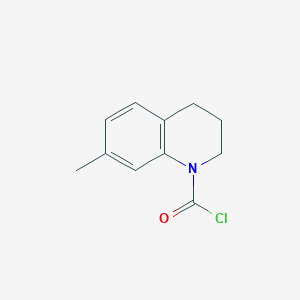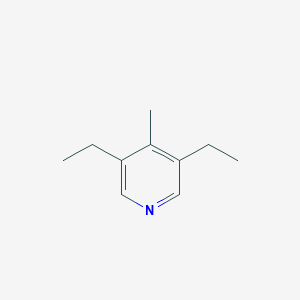
3,5-Diethyl-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diethyl-4-methylpyridine (DEMP) is a heterocyclic organic compound that belongs to the pyridine family. It is a colorless liquid with a molecular formula of C9H13N. DEMP has been widely used in scientific research for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 3,5-Diethyl-4-methylpyridine is not fully understood. However, it is believed to act as a chelating agent, forming stable complexes with metal ions through coordination bonds.
Effets Biochimiques Et Physiologiques
3,5-Diethyl-4-methylpyridine has been shown to have antimicrobial properties against various microorganisms, including bacteria and fungi. It has also been found to exhibit anti-inflammatory and antioxidant activities, making it a potential therapeutic agent for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3,5-Diethyl-4-methylpyridine in lab experiments is its high selectivity and sensitivity towards certain metal ions, which allows for accurate detection and quantification. However, one limitation of using 3,5-Diethyl-4-methylpyridine is its potential toxicity, which can pose a risk to researchers if proper safety precautions are not taken.
Orientations Futures
There are several potential future directions for the use of 3,5-Diethyl-4-methylpyridine in scientific research. For example, it could be used as a ligand for the synthesis of metal-organic frameworks (MOFs), which have a wide range of applications in catalysis, gas storage, and drug delivery. Additionally, 3,5-Diethyl-4-methylpyridine could be used as a starting material for the synthesis of novel organic compounds with potential biological activities. Further research is needed to fully explore the potential applications of 3,5-Diethyl-4-methylpyridine in various fields of science.
In conclusion, 3,5-Diethyl-4-methylpyridine is a versatile compound with unique properties that make it a valuable tool in scientific research. Its potential applications are vast, and further research is needed to fully explore its capabilities.
Méthodes De Synthèse
The synthesis of 3,5-Diethyl-4-methylpyridine involves the reaction of 2,6-lutidine with ethyl iodide and methyl iodide in the presence of a strong base. The reaction yields 3,5-Diethyl-4-methylpyridine as a major product with a yield of approximately 70%.
Applications De Recherche Scientifique
3,5-Diethyl-4-methylpyridine has been extensively used in scientific research as a ligand for metal complexes and as a building block for the synthesis of various organic compounds. It has been found to exhibit excellent selectivity and sensitivity towards certain metal ions, making it a useful tool in analytical chemistry.
Propriétés
Numéro CAS |
101290-49-7 |
|---|---|
Nom du produit |
3,5-Diethyl-4-methylpyridine |
Formule moléculaire |
C10H15N |
Poids moléculaire |
149.23 g/mol |
Nom IUPAC |
3,5-diethyl-4-methylpyridine |
InChI |
InChI=1S/C10H15N/c1-4-9-6-11-7-10(5-2)8(9)3/h6-7H,4-5H2,1-3H3 |
Clé InChI |
OGMIDXZBMPQIDK-UHFFFAOYSA-N |
SMILES |
CCC1=CN=CC(=C1C)CC |
SMILES canonique |
CCC1=CN=CC(=C1C)CC |
Synonymes |
Pyridine,3,5-diethyl-4-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



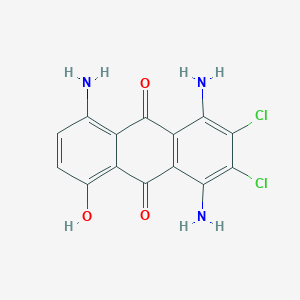
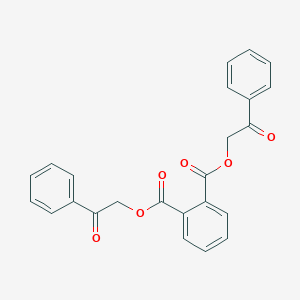
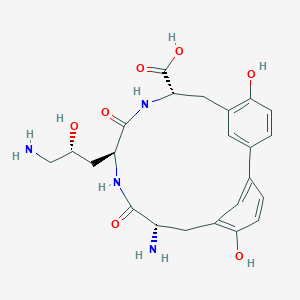
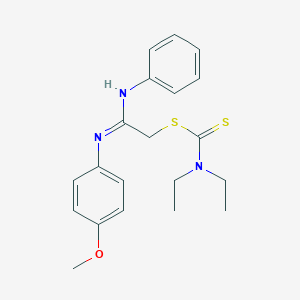
![1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11423.png)
